benzyl N-(1-cyano-1-methylpropyl)carbamate
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Overview
Description
Benzyl N-(1-cyano-1-methylpropyl)carbamate is an organic compound with the molecular formula C13H16N2O2 . This compound is characterized by the presence of a benzyl group, a cyano group, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(1-cyano-1-methylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions . Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-cyano-1-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce primary amines .
Scientific Research Applications
Benzyl N-(1-cyano-1-methylpropyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other carbamates and amines.
Biology: This compound is studied for its potential biological activities and interactions with enzymes and proteins.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which benzyl N-(1-cyano-1-methylpropyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group and carbamate moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
benzyl N-(2-cyanobutan-2-yl)carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(2,10-14)15-12(16)17-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16) |
InChI Key |
YEXQEZABGXFXRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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